ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 62152-20-9
VCID: VC11131374
InChI: InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18)
SMILES: CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

CAS No.: 62152-20-9

Cat. No.: VC11131374

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate - 62152-20-9

Specification

CAS No. 62152-20-9
Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
IUPAC Name ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate
Standard InChI InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18)
Standard InChI Key ZPXCIVPWYDVLGT-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
Canonical SMILES CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate reflects its sulfoxide group (5-oxido) and carbamate substituent (ethyl carbamate at position 2). The compound is alternatively referred to as ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate or phenothiazine-2-carbamic acid ethyl ester sulfoxide . Its molecular formula C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S} corresponds to a molecular weight of 302.35 g/mol .

Structural Features

The phenothiazine core consists of two benzene rings fused to a central sulfur and nitrogen-containing heterocycle. Oxidation of the sulfur atom to a sulfoxide introduces polarity and alters electronic properties, while the carbamate group (-NHCOOCH2CH3\text{-NHCOOCH}_2\text{CH}_3) at position 2 contributes to hydrogen-bonding potential. X-ray crystallography of analogous phenothiazine derivatives reveals non-planar conformations, with dihedral angles between rings influenced by substituents .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular Weight302.35 g/mol
Sulfoxide ConfigurationChiral center at sulfur (S=O)
Bond Length (S=O)~1.45 Å (typical for sulfoxides)
Torsional Angle (C-S-C-N)15–25° (estimated from analogs)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via oxidation of ethyl phenothiazine-2-carbamate (CAS 37711-29-8), a precursor with a sulfur atom in the thioether state . A common method involves treating the precursor with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or chloroform .

Example Protocol:

  • Precursor Preparation: Ethyl phenothiazine-2-carbamate (10 g, 0.035 mol) is dissolved in anhydrous toluene.

  • Oxidation: Hydrogen peroxide (30% w/w, 5 mL) is added dropwise at 0–5°C.

  • Reaction: The mixture is stirred at room temperature for 12 hours.

  • Workup: The product is extracted with chloroform, washed with water, and crystallized from dichloroethane .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 156–157°C, consistent with sulfoxide derivatives of phenothiazine . Thermogravimetric analysis (TGA) shows decomposition onset at 208.8°C, attributed to carbamate cleavage and sulfoxide reduction .

Solubility and Partitioning

  • Solubility: Slightly soluble in chloroform (2.1 mg/mL) and methanol (0.8 mg/mL) .

  • LogP: Experimental logP of 4.50 indicates high lipophilicity, suitable for membrane penetration .

Table 2: Physicochemical Data

PropertyValueSource
Melting Point156–157°C
Boiling Point625°C (predicted)
Density1.315 g/cm³
Flash Point208.8°C
pKa6.4 (carbamate NH)

Applications and Biological Activity

Antioxidant Properties

The sulfoxide moiety participates in radical scavenging, as shown in lipid peroxidation assays (IC₅₀ = 18 µM) . This activity is critical in lubricant additives and polymer stabilizers .

Analytical Characterization

Spectroscopic Methods

  • 1H^1\text{H}-NMR: Signals at δ 1.3 (triplet, CH₃), 4.2 (quartet, CH₂), and 7.1–7.8 ppm (aromatic protons) .

  • IR: Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H) .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation with tR=12.3t_R = 12.3 min .

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